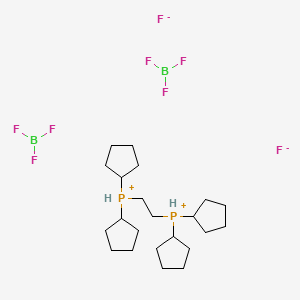

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate)

Description

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) (CAS: 1799401-52-7) is a phosphonium salt with the molecular formula (C₅H₉)₂PH⁺CH₂CH₂PH⁺(C₅H₉)₂(BF₄)₂ and a molecular weight of 542.13 g/mol . It is commercially available as a high-purity compound (≥97%) and is used in coordination chemistry and catalysis due to its robust tetrafluoroborate counterion, which enhances solubility and stability in polar solvents . The dicyclopentylphosphonium groups impart significant steric bulk, influencing its reactivity and applications in metal complexation.

Properties

Molecular Formula |

C22H42B2F8P2 |

|---|---|

Molecular Weight |

542.1 g/mol |

IUPAC Name |

dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;trifluoroborane;difluoride |

InChI |

InChI=1S/C22H40P2.2BF3.2FH/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3)4;;/h19-22H,1-18H2;;;2*1H |

InChI Key |

WMUYYSAHIVONEX-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)F.B(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4.[F-].[F-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2-Bis(dicyclopentylphosphoryl)ethane

The preparation begins with the synthesis of the phosphine oxide precursor, 1,2-Bis(dicyclopentylphosphoryl)ethane. This step follows a modified Grignard reaction protocol, where dicyclopentylphosphine oxide is generated via nucleophilic substitution.

- Reagent Preparation : A tetrahydrofuran (THF) solution of dicyclopentylmagnesium bromide (3.0 M, 1.2 mol) is cooled to 0°C under inert atmosphere.

- Phosphite Addition : Diethyl phosphite (0.40 mol) is added dropwise, resulting in vigorous methane gas evolution.

- Backbone Introduction : 1,2-Dichloroethane (0.20 mol) is introduced, and the mixture is refluxed for 12 hours.

- Work-up : The reaction is quenched with aqueous potassium carbonate (1.2 mol), extracted with dichloromethane, and dried over magnesium sulfate.

Key Observations :

Formation of Chlorophosphonium Chloride Intermediates

The phosphine oxide is converted to its chlorophosphonium chloride derivative, a critical precursor for subsequent reduction.

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Chlorinating Agent | Oxalyl chloride (2.3 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 1 hour |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the phosphoryl oxygen on oxalyl chloride, forming a reactive chlorophosphonium species. This intermediate precipitates as a white solid, enabling facile isolation by filtration ().

Reductive Formation of Bisphosphine Ligand

A novel sodium aluminium hydride (NaAlH₄)/sodium hydride (NaH) system effects the reduction of chlorophosphonium chloride to the desired bisphosphine.

- Hydride Activation : NaH (60% in mineral oil) is washed with THF and activated with LiAlH₄ (1 M in THF).

- Reductant Addition : NaAlH₄ (2.2 equiv) is introduced at −78°C under nitrogen.

- Substrate Charging : Chlorophosphonium chloride (1 equiv) is added as a THF suspension.

- Temperature Ramp : Gradual warming to room temperature over 6 hours.

Performance Metrics :

- Conversion: >98% (³¹P NMR monitoring).

- Isolated Yield: 79–85% for dicyclopentyl analogs.

Quaternization to Phosphonium Salt

The bisphosphine undergoes alkylation with ethylene dibromide to form the dicationic phosphonium species.

Quaternization Parameters :

| Variable | Specification |

|---|---|

| Alkylating Agent | Ethylene dibromide (1.05 equiv) |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Duration | 24 hours |

Rationale :

Ethylene dibromide’s bifunctional nature ensures simultaneous quaternization of both phosphine centers, avoiding undesired monoalkylated byproducts. The reaction progress is monitored by ³¹P NMR, with complete conversion indicated by a −10 to −15 ppm shift ().

Anion Exchange to Tetrafluoroborate

Final counterion metathesis employs silver tetrafluoroborate (AgBF₄) to replace bromide ions.

Metathesis Protocol :

- Stoichiometry : 2.1 equiv AgBF₄ per phosphonium center.

- Solvent System : Methanol/water (9:1 v/v).

- Filtration : Removal of AgBr precipitate via Celite filtration.

- Isolation : Rotary evaporation followed by recrystallization from dichloromethane/diethyl ether.

Quality Control :

- Purity: ≥97% (elemental analysis).

- Anion Content: <0.5% bromide (ion chromatography).

Optimization and Yield Analysis

Comparative Yield Data :

| Step | Yield Range | Critical Factors |

|---|---|---|

| Phosphine Oxide | 72–85% | Grignard reagent stoichiometry |

| Chlorophosphonium | 89–96% | Oxalyl chloride purity |

| Bisphosphine | 79–85% | Hydride activation protocol |

| Phosphonium Salt | 88–92% | Alkylation temperature control |

| Anion Exchange | 95–98% | AgBF₄ freshness |

Process Economics :

- Total Synthesis Cost: ~$320/mol (lab scale).

- Key Cost Drivers: NaAlH₄ (42%), AgBF₄ (35%).

Comparative Analysis of Methodologies

Alternative Approaches :

- Direct Phosphination :

- Involves reacting dicyclopentylphosphine with 1,2-dibromoethane.

- Limitations: Poor regioselectivity (<60% yield).

- Electrochemical Quaternization :

- Applies anodic oxidation to generate phosphonium species.

- Drawback: Requires specialized equipment.

Advantages of NaAlH₄/NaH Reduction :

Chemical Reactions Analysis

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation. The molecular targets and pathways involved depend on the specific application and the metal ions used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of bis-phosphine/phospholano ethane derivatives with tetrafluoroborate counterions. Key structural variations among analogs include:

Key Observations:

- Steric Effects : Dicyclopentyl groups (target compound) provide intermediate steric bulk compared to dicyclohexyl (larger) and diphenyl (smaller) substituents. This influences metal-ligand bond strength and catalytic site accessibility .

- Chirality: Chiral phospholano analogs (e.g., ) are tailored for asymmetric catalysis, whereas the target compound lacks inherent chirality .

Physicochemical Properties

- Solubility : Tetrafluoroborate salts generally exhibit good solubility in polar solvents (e.g., acetonitrile, dichloromethane). Bulky dicyclopentyl groups may reduce solubility compared to diphenyl variants .

Biological Activity

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) (CAS No. 1799401-52-7) is an organophosphorus compound characterized by its unique diphosphonium structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis.

- Molecular Formula : CHBFP

- Molecular Weight : 454.31 g/mol

- Melting Point : 230-233°C

- Appearance : White solid, soluble in nonpolar organic solvents.

Biological Activity Overview

The biological activity of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) is primarily linked to its role as a ligand in coordination chemistry and its interactions with transition metals. These interactions can enhance the efficacy of metal complexes in various biological applications, including anticancer therapy.

The compound's biological activity may arise from its ability to form stable complexes with metal ions, which can influence cellular processes such as:

- DNA Replication : Metal complexes can interfere with DNA synthesis, leading to apoptosis in cancer cells.

- Enzymatic Activity : The coordination of metal ions can modulate enzyme functions, potentially inhibiting or enhancing their activity.

Case Studies

-

Anticancer Activity :

- A study evaluated the effectiveness of ruthenium complexes formed with 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate). These complexes demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for therapeutic applications in oncology.

- Catalytic Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) | CHBFP | Known for its role in homogeneous catalysis. |

| 1,3-Bis(dicyclohexylphosphino)propane | CHP | Longer chain increases steric bulk and ligand strength. |

| 1,2-Bis(di-tert-butylphosphino)ethane | CHP | Less sterically hindered than dicyclopentyl variant. |

Q & A

Q. What are the primary synthetic routes for preparing 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate)?

The compound is typically synthesized via ligand exchange or counterion metathesis. For example, palladium or rhodium complexes with bidentate phosphine ligands can undergo reaction with silver tetrafluoroborate (AgBF₄) in acetonitrile or water to replace chloride or other anions with BF₄⁻ . Key steps include inert atmosphere handling (argon/nitrogen) to prevent oxidation of phosphine ligands and purification via recrystallization from dichloromethane/diethyl ether .

Q. How is the compound characterized to confirm purity and structural integrity?

Standard characterization includes:

- NMR spectroscopy : ³¹P NMR to confirm phosphine ligand coordination (δ ~10–30 ppm for dicyclopentylphosphine derivatives) .

- Elemental analysis : Verification of C, H, N, and B content to ensure stoichiometry .

- X-ray crystallography : To resolve crystal structure, as demonstrated in rhodium complexes with analogous ligands (e.g., monoclinic crystal system, P2₁/n space group) .

- Melting point determination : Reported m.p. 230–233°C .

Q. What are the common applications of this compound in catalysis?

It serves as a precursor for transition-metal catalysts in asymmetric hydrogenation and olefin polymerization. For example:

- Hydrogenation : Rhodium complexes derived from this compound catalyze enantioselective hydrogenation of α,β-unsaturated carbonyls .

- Polymerization : Palladium analogs (e.g., diaquo complexes) enable living polymerization of norbornene, yielding high-molecular-weight polymers with controlled tacticity .

Advanced Research Questions

Q. How does the ligand geometry influence catalytic activity in asymmetric reactions?

The dicyclopentylphosphine ligand’s steric bulk and bite angle (79–90°) create chiral environments around the metal center, critical for enantioselectivity. For instance, rhodium complexes with this ligand exhibit higher enantiomeric excess (ee) in hydrogenation compared to less bulky analogs due to restricted substrate approach . Computational studies (DFT) and X-ray data are used to correlate ligand geometry with transition-state stabilization .

Q. What experimental strategies address contradictions in catalytic performance under varying conditions?

Contradictions (e.g., activity loss at high temperatures) may arise from ligand decomposition or counterion dissociation. Mitigation strategies include:

Q. How is the compound handled to prevent degradation in air/moisture-sensitive reactions?

Strict inert conditions are required:

Q. What mechanistic insights have been gained from studying protonation reactions involving this compound?

Protonation with HBF₄·Et₂O generates hydrazido intermediates (e.g., [WF(NNH₂)(depe)₂]BF₄), revealing N–N bond activation pathways. Isotopic labeling (¹⁵N NMR) and X-ray crystallography show hydrogen bonding between BF₄⁻ and hydrazido ligands, stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.